molecular formula C21H26IN B13420901 Amitriptyline Methyl Iodide

Amitriptyline Methyl Iodide

Cat. No.: B13420901
M. Wt: 419.3 g/mol
InChI Key: NYKBNKRTRFCKPX-UHFFFAOYSA-M
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Description

Amitriptyline Methyl Iodide is a chemical compound derived from amitriptyline, a well-known tricyclic antidepressant

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline Methyl Iodide typically involves the methylation of amitriptyline. One common method is the reaction of amitriptyline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This method allows for more efficient and reproducible synthesis by controlling the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Amitriptyline Methyl Iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .

Properties

Molecular Formula

C21H26IN

Molecular Weight

419.3 g/mol

IUPAC Name

trimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium;iodide

InChI

InChI=1S/C21H26N.HI/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21;/h4-7,9-13H,8,14-16H2,1-3H3;1H/q+1;/p-1

InChI Key

NYKBNKRTRFCKPX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.[I-]

Origin of Product

United States

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